1-Hydroxy-N'-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide
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Overview
Description
1-Hydroxy-N’-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
The synthesis of 1-Hydroxy-N’-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 1-hydroxy-2-naphthaldehyde and 5-nitrofuran-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .
Chemical Reactions Analysis
1-Hydroxy-N’-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-N’-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The compound’s nitrofuran moiety is particularly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the disruption of cellular processes .
Comparison with Similar Compounds
1-Hydroxy-N’-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide can be compared with other hydrazone derivatives, such as:
N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: Similar in structure but contains a thiophene ring instead of a naphthalene ring.
N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide: Contains additional bromine and hydroxyl groups, which can alter its reactivity and biological activity. The uniqueness of 1-Hydroxy-N’-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c20-15-12-4-2-1-3-10(12)5-7-13(15)16(21)18-17-9-11-6-8-14(24-11)19(22)23/h1-9,20H,(H,18,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYZCUJTNSCFQR-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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